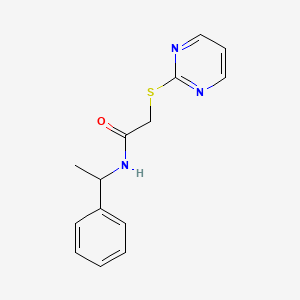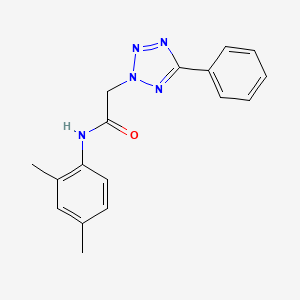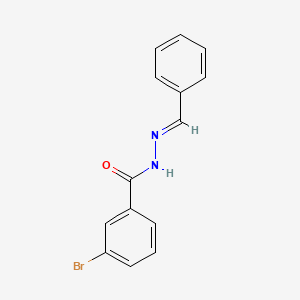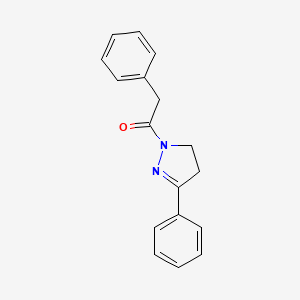
N-(1-phenylethyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-phenylethyl)-2-(2-pyrimidinylthio)acetamide is 273.09358328 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Resolution and Absolute Configuration Assignment
N-(1-phenylethyl)-2-(2-pyrimidinylthio)acetamide and related compounds have been studied for their potential as A3 adenosine receptor antagonists. High-performance liquid chromatography (HPLC) has been employed for the chiral separation of enantiomeric pairs of these compounds. A combination of optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectroscopies, alongside Density Functional Theory (DFT) calculations, has facilitated the full assignment of the absolute configuration for these compounds. This research highlights the importance of chiral resolution in the development of receptor antagonists and the role of advanced spectroscopic techniques in determining molecular configurations (Rossi et al., 2016).
Radioligand Imaging with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives similar to N-(1-phenylethyl)-2-(2-pyrimidinylthio)acetamide, has been reported as selective ligands for the translocator protein (18 kDa), important in neuroinflammation studies. One compound, DPA-714, designed with a fluorine atom for labeling with fluorine-18, allows in vivo imaging using positron emission tomography (PET). This application underlines the significance of these compounds in neuroimaging and the potential for studying neuroinflammatory conditions (Dollé et al., 2008).
Antimicrobial Activity
Research into N-(1-phenylethyl)-2-(2-pyrimidinylthio)acetamide-related compounds has expanded into antimicrobial activity studies. Compounds with a similar pyrimidinylthioacetamide structure have been synthesized and evaluated for their antibacterial and antifungal properties. Such studies contribute to the understanding of the potential therapeutic applications of these compounds in treating microbial infections (Nunna et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, encompassing the core structure of N-(1-phenylethyl)-2-(2-pyrimidinylthio)acetamide, has been explored for their potential as anticancer, anti-inflammatory, and analgesic agents. The compounds' activities against various cancer cell lines, along with their anti-inflammatory and analgesic properties, have been assessed, highlighting the diverse pharmacological potentials of these compounds (Rani et al., 2014).
Metabolism and Imaging Studies
The metabolism and imaging potential of N-(1-phenylethyl)-2-(2-pyrimidinylthio)acetamide-related compounds, like [18F]DPA-714, have been investigated in various models, including rats, baboons, and humans. These studies provide insights into the biodistribution, metabolism, and excretion routes of these compounds, which are crucial for their development as diagnostic or therapeutic agents (Peyronneau et al., 2013).
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-11(12-6-3-2-4-7-12)17-13(18)10-19-14-15-8-5-9-16-14/h2-9,11H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMXOWYQPCDTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-aminoethyl)-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5581122.png)


![3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5581147.png)


![5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B5581171.png)
![4-{4-[4-(butylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5581185.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5581186.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5581194.png)
![1-cyclopentyl-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5581197.png)
![2-[3-(4-methoxyphenyl)propyl]-1H-benzimidazole](/img/structure/B5581206.png)
